2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride
CAS No.: 2613383-36-9
Cat. No.: VC11527395
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613383-36-9 |
|---|---|
| Molecular Formula | C8H9BrClF2N |
| Molecular Weight | 272.52 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H |
| Standard InChI Key | VFGVIBLDMIRBAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(CN)(F)F.Cl |
Introduction
Synthetic Methodology and Optimization
The synthesis of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves a multi-step sequence emphasizing cost efficiency and scalability. A patented method (CN102796006A) outlines the following critical stages :
Reaction Sequence and Conditions
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Amination of Ethyl Bromodifluoroacetate:
Ethyl bromodifluoroacetate is dissolved in diethyl ether and treated with ammonia gas at ambient temperature, yielding 2-bromo-2,2-difluoroacetamide after solvent evaporation . -
Borohydride Reduction:
The acetamide intermediate is reduced using sodium borohydride in tetrahydrofuran (THF) at 0–10°C, with boron trifluoride etherate as a Lewis acid catalyst. This step achieves reductive cleavage of the amide bond to the primary amine . -
Workup and Salt Formation:
The crude amine is extracted with dichloromethane, washed with brine, and treated with hydrogen chloride gas to precipitate the hydrochloride salt at pH <3 .
Table 1: Synthesis Parameters and Yields
| Step | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl bromodifluoroacetate, NH₃ | Room temperature | - |
| 2 | NaBH₄, BF₃·Et₂O | 0–10°C | - |
| 3 | HCl gas | pH <3 | 30–35 |
Data derived from experimental protocols .
Advantages Over Prior Methods
This approach eliminates reliance on expensive rhodium catalysts (e.g., RhCl₃·3H₂O, ~$2,970/g), reducing production costs by >80% compared to earlier routes . The use of sodium borohydride ($0.50/g) and boron trifluoride etherate ($1.20/mL) enables kilogram-scale synthesis, addressing a critical barrier to industrial adoption .
Physicochemical Properties and Structural Analysis
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (t, J=1.8 Hz, 1H, ArH), 7.35–7.28 (m, 2H, ArH), 4.12 (q, J=6.7 Hz, 1H, CH), 3.02 (br s, 2H, NH₂⁺)
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -102.5 (d, J=238 Hz, 2F)
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-F)
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